molecular formula C16H12F4N6O2 B2445378 2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid CAS No. 1497203-41-4

2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid

Cat. No. B2445378
CAS RN: 1497203-41-4
M. Wt: 396.306
InChI Key: RCWOCVLRCSVVOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the condensation of 2,4,5-trifluoronitrobenzene (I) and diethyl malonate .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving this type of compound . It involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

    Antimicrobial Properties: Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial activity . Further exploration could lead to novel antibiotics or antifungal agents.

    Anti-Tubercular Activity: Specific derivatives have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strains . Understanding their mode of action and optimizing their efficacy could contribute to tuberculosis treatment.

Computational Chemistry and Molecular Modeling

The compound’s intricate structure provides an interesting challenge for computational chemists:

properties

IUPAC Name

2-[4-[[5-fluoro-4-[(2,4,6-trifluorophenyl)methylamino]pyrimidin-2-yl]amino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N6O2/c17-8-1-11(18)10(12(19)2-8)4-21-15-13(20)5-22-16(25-15)24-9-3-23-26(6-9)7-14(27)28/h1-3,5-6H,4,7H2,(H,27,28)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWOCVLRCSVVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CNC2=NC(=NC=C2F)NC3=CN(N=C3)CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid

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